benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
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Overview
Description
Benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with difluoro and carbamate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the difluoro and carbamate groups. The reaction conditions often include the use of specific reagents such as fluorinating agents and protecting groups to ensure the selective introduction of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1R,3R,4S)-3-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- Ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Uniqueness
Benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is unique due to the presence of the difluoro group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C19H25F2NO4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H25F2NO4/c1-18(2,3)26-17(24)22-15-11-14(9-10-19(15,20)21)16(23)25-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,22,24)/t14?,15-/m1/s1 |
InChI Key |
PYTVRMNWXRNHJE-YSSOQSIOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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